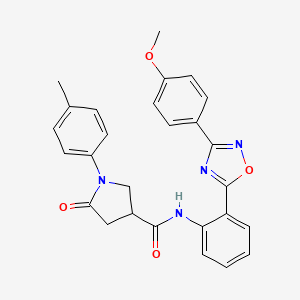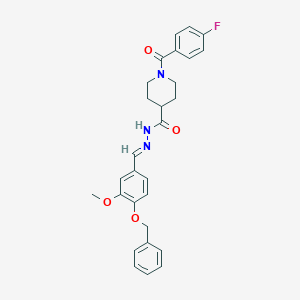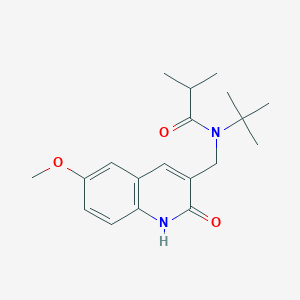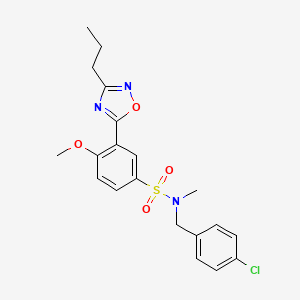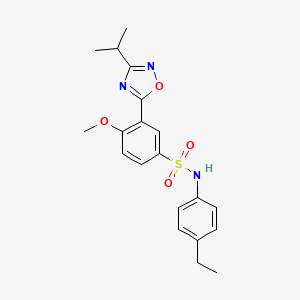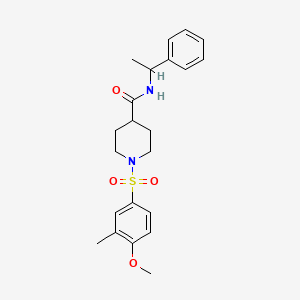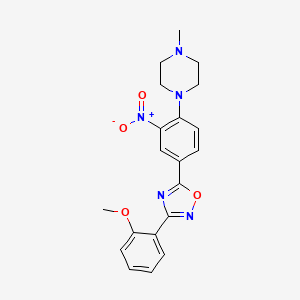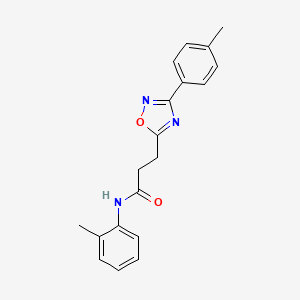
N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has shown promising results in scientific research and has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide varies depending on its application. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In weeds, it inhibits the growth by interfering with their metabolic pathways. In fluorescence, it exhibits strong fluorescence properties due to its unique molecular structure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In weeds, it inhibits the growth by interfering with their metabolic pathways. In fluorescence, it exhibits strong fluorescence properties due to its unique molecular structure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments are its unique molecular structure, its potential applications in various fields, and its strong fluorescence properties. The limitations are its low solubility in water, its potential toxicity, and its limited availability.
Orientations Futures
There are many future directions for the study of N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. In medicine, it could be further studied as a potential anticancer and anti-inflammatory agent. In agriculture, it could be further studied as a potential herbicide. In industry, it could be further studied as a potential fluorescent probe. Further research could also focus on improving the solubility and availability of the compound, as well as reducing its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of o-toluidine and p-tolylglyoxal in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the product is around 70-80%.
Applications De Recherche Scientifique
N-(o-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines. In agriculture, it has been studied as a potential herbicide, as it inhibits the growth of weeds by interfering with their metabolic pathways. In industry, it has been studied as a potential fluorescent probe, as it exhibits strong fluorescence properties.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)19-21-18(24-22-19)12-11-17(23)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQBFGCMHBTLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

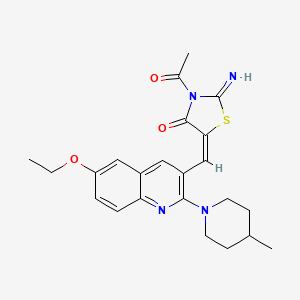

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
